molecular formula C12H14BrIO5 B12629417 C12H14BrIO5

C12H14BrIO5

Cat. No.: B12629417
M. Wt: 445.04 g/mol
InChI Key: KMKUGSBGWATLAO-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of bromine and iodine atoms, which contribute to its unique chemical properties. It is a derivative of oxane, a six-membered ring containing oxygen, and features multiple hydroxyl groups, making it a polyol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C12H14BrIO5 typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bromophenol and iodinated compounds.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

    Reaction Steps: The synthetic route may involve halogenation, etherification, and hydroxylation reactions. For instance, bromophenol can undergo iodination to introduce the iodine atom, followed by etherification with an oxane derivative to form the final compound.

Industrial Production Methods

Industrial production of This compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process typically includes:

    Raw Material Procurement: Sourcing high-purity bromophenol and iodinated intermediates.

    Reaction Optimization: Optimizing reaction parameters such as temperature, pressure, and reaction time to maximize yield.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

C12H14BrIO5: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The bromine and iodine atoms can be reduced to form dehalogenated products.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of dehalogenated alcohols.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

C12H14BrIO5: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of C12H14BrIO5 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

C12H14BrIO5: can be compared with other similar compounds, such as:

The uniqueness of This compound

Properties

Molecular Formula

C12H14BrIO5

Molecular Weight

445.04 g/mol

IUPAC Name

2-(4-bromophenoxy)-6-(iodomethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H14BrIO5/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,15-17H,5H2

InChI Key

KMKUGSBGWATLAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2C(C(C(C(O2)CI)O)O)O)Br

Origin of Product

United States

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